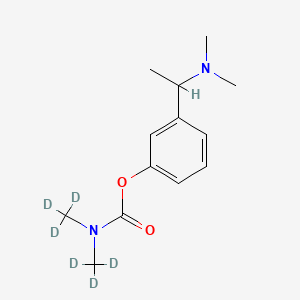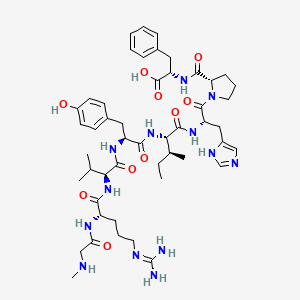
(S)-Tamsulosin-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tamsulosin-d3 (hydrochloride) is a deuterated form of tamsulosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). The deuterium atoms replace hydrogen atoms in the molecular structure, which can enhance the pharmacokinetic properties of the compound. This compound is an alpha-1 adrenergic receptor antagonist, specifically targeting the alpha-1A receptors in the prostate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tamsulosin-d3 (hydrochloride) involves several steps, including the introduction of deuterium atoms. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in tamsulosin are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of (S)-Tamsulosin-d3 (hydrochloride) typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents, to ensure high yield and purity.
Types of Reactions:
Oxidation: (S)-Tamsulosin-d3 (hydrochloride) can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms. (S)-Tamsulosin-d3 (hydrochloride) can be reduced under specific conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
(S)-Tamsulosin-d3 (hydrochloride) has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of tamsulosin.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity.
Medicine: Utilized in pharmacological research to develop improved formulations of tamsulosin with enhanced properties.
Industry: Applied in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Wirkmechanismus
(S)-Tamsulosin-d3 (hydrochloride) exerts its effects by selectively blocking alpha-1A adrenergic receptors in the prostate. This leads to the relaxation of smooth muscle in the bladder neck and prostate, improving urine flow and reducing symptoms of BPH. The molecular targets include the alpha-1A receptors, and the pathways involved are related to the adrenergic signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Tamsulosin: The non-deuterated form of (S)-Tamsulosin-d3 (hydrochloride).
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.
Doxazosin: A medication that also targets alpha-1 receptors but has a broader range of applications, including hypertension.
Uniqueness: (S)-Tamsulosin-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance its pharmacokinetic properties, such as increased metabolic stability and prolonged half-life. This makes it a valuable compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C20H29ClN2O5S |
|---|---|
Molekulargewicht |
448.0 g/mol |
IUPAC-Name |
2-methoxy-5-[(2S)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1/i2D3; |
InChI-Schlüssel |
ZZIZZTHXZRDOFM-ANZOVPRHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OCC.Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4aR,10bS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-2,3,4,10b-tetrahydro-1H-benzo[c]chromen-6-one](/img/structure/B15142773.png)

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)








![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)


